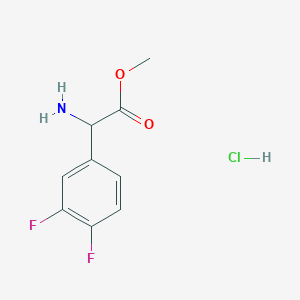

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

Description

The exact mass of the compound Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-(3,4-difluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMXCRAXSJZNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423024-63-8 | |

| Record name | methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-amino-2-(3,4-difluorophenyl)acetate Hydrochloride

[1]

Document Control:

-

Target Molecule: Methyl 2-amino-2-(3,4-difluorophenyl)acetate HCl[1]

-

CAS (Free Base): 218449-31-1 (Analogous ref)[1]

-

Molecular Formula:

[2] -

Role: Key Intermediate (API Synthesis, Chiral Building Blocks)

Executive Summary & Retrosynthetic Analysis

The target molecule is an

The synthesis is best approached via a linear convergent pathway .[1][2] While the final step is a classical esterification, the "Expert" approach requires control over the upstream formation of the

Retrosynthetic Logic

-

Target Disconnection: The ester bond (

) is the most labile and logical final disconnection.[2] -

Precursor: 2-Amino-2-(3,4-difluorophenyl)acetic acid (3,4-Difluorophenylglycine).[1]

-

Upstream Precursor: 3,4-Difluorobenzaldehyde via the Strecker or Bucherer-Bergs reaction.[1]

Figure 1: Retrosynthetic analysis showing the lineage from the aldehyde starting material.[1][2]

Phase 1: Upstream Synthesis (The Strecker Protocol)[2]

Note: If the amino acid intermediate is commercially sourced, proceed directly to Phase 2.[1][2] However, for novel drug development, in-house synthesis from the aldehyde is often required to control isotopic labeling or stereochemistry.[1][2]

Reaction Mechanism

The 3,4-difluorobenzaldehyde undergoes nucleophilic addition by cyanide anion in the presence of ammonia (or ammonium chloride) to form the

Reagents:

-

3,4-Difluorobenzaldehyde (1.0 eq)[1]

-

Sodium Cyanide (NaCN) (1.1 eq) - Critical Safety Hazard[1]

-

Ammonium Chloride (NH

Cl) (1.2 eq)[2] -

Solvent: Methanol/Water (1:1)[2]

Protocol Summary

-

Imine Formation: Dissolve aldehyde in MeOH. Add NH

Cl (aq).[2] Stir at RT for 30 mins to establish the imine equilibrium. -

Cyanation: Cool to 0°C. Slowly add NaCN solution. Caution: Exothermic.[2]

-

Hydrolysis: The isolated aminonitrile is refluxed in 6M HCl for 4-6 hours. The 3,4-difluorophenylglycine precipitates upon neutralization (isoelectric point adjustment ~pH 6.[1]0) or is isolated as the HCl salt directly.[2]

Phase 2: Core Synthesis (Esterification)[2]

This is the critical step for generating the "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride".[1] The method of choice is the Thionyl Chloride (

Why this method?

Unlike Fischer esterification (HCl gas/MeOH), using

Experimental Protocol

Scale: 100 mmol basis

Glassware: 500 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 3,4-Difluorophenylglycine | ~187.14 | 1.0 | 18.7 g | Substrate |

| Thionyl Chloride ( | 118.97 | 2.5 | 18.2 mL | Reagent/Dehydrant |

| Methanol (Anhydrous) | 32.04 | Excess | 200 mL | Solvent/Reactant |

Step-by-Step Methodology

-

Setup & Cooling:

-

Charge anhydrous Methanol (200 mL) into the 3-neck RBF.

-

Cool the system to -5°C to 0°C using an ice/salt bath. Critical: Control temperature to prevent violent splashing or "bumping" upon reagent addition.

-

-

Activation (

HCl Generation): -

Substrate Addition:

-

Reaction Phase:

-

Workup & Isolation:

-

Cool reaction mixture to RT.

-

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator, 40°C) to remove excess MeOH,

, and HCl. -

Result: A white to off-white solid residue or thick oil.[1]

-

-

Purification (Crystallization):

Figure 2: Process workflow for the Thionyl Chloride mediated esterification.[1]

Critical Process Parameters (CPPs) & Analytical Data

To ensure "Trustworthiness" and reproducibility, the following parameters must be validated.

Critical Process Parameters

| Parameter | Range | Impact |

| SOCl2 Addition Rate | < 1 mL/min | Prevents thermal runaway and MeOH boiling.[1] |

| Water Content | < 0.1% (Start) | Excess water hydrolyzes the ester back to acid.[2] |

| Reflux Time | 4-6 Hours | Insufficient time leads to incomplete conversion; excessive time may cause racemization (if chiral).[1] |

Analytical Characterization (Expected)

Safety & Handling (MSDS Highlights)

-

Thionyl Chloride: Highly corrosive, reacts violently with water to release HCl and

.[2] Use only in a fume hood. -

3,4-Difluoro Compounds: Fluorinated aromatics can be skin irritants.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.[2]

-

Cyanide (Phase 1 only): If performing the Strecker synthesis, specific antidotes (amyl nitrite, sodium thiosulfate) must be on hand.[2]

References

-

Preparation process of D-phenylglycine methyl ester hydrochloride. Google Patents. CN104829478A.[1][6] Link

-

A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (PMC). PMC3969338.[1] Link

-

Methyl 2-amino-2-(3,4-difluorophenyl)acetate. ChemicalBook. CAS 218449-31-1.[1][7] Link

-

Glycine methyl ester hydrochloride synthesis. ChemicalBook. Reaction Protocols. Link

-

Synthesis of 3,4-Difluorobenzaldehyde. BenchChem. Protocol for precursor synthesis. Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 5. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methyl 2-aMino-2-(3,4-difluorophenyl)acetate | 218449-31-1 [amp.chemicalbook.com]

Technical Whitepaper: Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

High-Purity Fluorinated Scaffolds for Medicinal Chemistry

Executive Summary

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (CAS: 1423024-63-8) is a critical fluorinated building block in modern drug discovery. As a derivative of phenylglycine, this compound integrates the steric constraints of an

Chemical Identity & Structural Analysis[1]

The strategic placement of fluorine atoms at the 3- and 4-positions of the phenyl ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated parent. This substitution enhances lipophilicity (LogP) and metabolic resistance against oxidative metabolism (e.g., P450-mediated hydroxylation), making it a preferred scaffold for kinase inhibitors and peptide mimetics.

| Property | Data |

| IUPAC Name | Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride |

| Common Name | 3,4-Difluorophenylglycine methyl ester HCl |

| CAS Number | 1423024-63-8 |

| Molecular Formula | C |

| Molecular Weight | 237.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Chirality | Available as Racemate, (R)-, or (S)- enantiomers |

Synthesis & Manufacturing Protocol

The synthesis of methyl ester hydrochlorides from their corresponding amino acids is a fundamental transformation. However, maintaining the integrity of the difluorophenyl ring and preventing racemization (if starting from a chiral source) requires precise control of reaction conditions.

Method A: Thionyl Chloride Mediated Esterification

This protocol is preferred for its scalability and the generation of the hydrochloride salt in a single step.

Reagents:

-

2-Amino-2-(3,4-difluorophenyl)acetic acid (Starting Material)[1][2]

-

Thionyl Chloride (SOCl

) -

Anhydrous Methanol (MeOH)

Step-by-Step Protocol:

-

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Suspend the amino acid (1.0 eq) in anhydrous methanol (10-15 volumes). Cool the suspension to 0°C using an ice/water bath.

-

Activation: Dropwise add thionyl chloride (1.2 - 1.5 eq) over 30-60 minutes. Caution: Exothermic reaction with evolution of HCl and SO

gas. -

Reflux: Once addition is complete, heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours. Monitor conversion via TLC or HPLC.

-

Workup: Concentrate the mixture under reduced pressure to remove solvent and excess reagents.

-

Crystallization: Triturate the resulting residue with cold diethyl ether or MTBE to induce crystallization. Filter the white solid and dry under vacuum.

Diagram: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for the esterification of 3,4-difluorophenylglycine.

Analytical Characterization

Validating the identity and purity of the synthesized compound is critical. The following parameters are standard for the hydrochloride salt.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 210 nm and 254 nm.

-

Retention Time: Expect elution earlier than non-polar intermediates due to the polar amine salt, but later than non-fluorinated glycine analogs due to the lipophilic fluorine atoms.

NMR Interpretation ( H NMR, 400 MHz, DMSO-d )

-

9.0-8.5 ppm (br s, 3H): Ammonium protons (-NH

- 7.6-7.3 ppm (m, 3H): Aromatic protons. The 3,4-difluoro substitution pattern creates a complex splitting pattern (multiplets) due to H-F and H-H coupling.

-

5.2 ppm (s, 1H): The

-

3.7 ppm (s, 3H): Methyl ester protons (-OCH

Applications in Drug Discovery[1][2][5][6]

The 3,4-difluorophenyl moiety is a "privileged structure" in medicinal chemistry. Its inclusion in the amino acid scaffold serves three primary mechanistic functions:

-

Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Placing fluorine at the 3 and 4 positions blocks metabolic soft spots on the phenyl ring, preventing oxidation by Cytochrome P450 enzymes.

-

Electronic Modulation: The electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic ring. This can strengthen

-stacking interactions with target proteins or alter the pKa of the adjacent amine. -

Conformational Restriction: In peptide chains, fluorinated phenylglycines can restrict bond rotations, locking the peptide into a bioactive conformation.

Diagram: Structure-Activity Relationship (SAR) Logic

Figure 2: Mechanistic impact of structural features on medicinal chemistry properties.

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; exposure to moisture can lead to hydrolysis of the methyl ester back to the carboxylic acid.

-

Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents and strong bases (which will liberate the free amine and potentially cause polymerization or racemization).

-

Safety (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Accela ChemBio. (n.d.).[1] Product Information for CAS 1423024-63-8. Retrieved February 3, 2026, from [Link]

-

Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry. [Link]

Sources

"Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" CAS number 1423024-63-8

CAS Number: 1423024-63-8 Document Type: Technical Reference & Application Guide Version: 2.1 (Scientific Release)[1]

Executive Summary: The Strategic Value of Fluorinated Synthons[1][2]

In modern medicinal chemistry, the "Fluorine Effect" is a pivotal tool for optimizing lead compounds.[2] Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (CAS 1423024-63-8) serves as a critical chiral building block, specifically a non-natural

Unlike its non-fluorinated parent (phenylglycine), this 3,4-difluoro analog offers a dual advantage:[2]

-

Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amine and modifies the lipophilicity (

) of the phenyl ring.[1] -

Metabolic Blocking: Substitution at the 3- and 4-positions blocks common sites of CYP450-mediated oxidative metabolism (aromatic hydroxylation), significantly extending the half-life of derived pharmacophores.[1]

This guide details the physicochemical profile, synthesis logic, and application workflows for integrating this synthon into peptide mimetics and small molecule drug discovery.[2]

Chemical Constitution & Physicochemical Profile[3][4][5][6]

This compound is the methyl ester hydrochloride salt of 3,4-difluorophenylglycine.[1] It exists as a stable solid, typically white to off-white, and is handled as a cationic species in its salt form.[1][2]

Table 1: Technical Specifications

| Property | Specification / Data |

| IUPAC Name | Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride |

| Molecular Formula | |

| Molecular Weight | 237.63 g/mol |

| Core Scaffold | Phenylglycine (Non-proteinogenic amino acid) |

| Salt Form | Hydrochloride (1:1 stoichiometry typical) |

| Fluorine Substitution | Positions 3, 4 (meta, para relative to alkyl chain) |

| Solubility | High: Water, Methanol, DMSO Low: Dichloromethane, Hexanes, Toluene |

| H-Bond Donors/Acceptors | 3 Donors ( |

| Predicted pKa (Amine) | ~6.5 - 7.5 (Lowered vs. Phenylglycine ~9.0 due to EWG effect) |

Synthesis & Manufacturing Logic

The synthesis of CAS 1423024-63-8 typically follows a Nucleophilic Acyl Substitution pathway via an acid chloride intermediate.[1] The choice of thionyl chloride (

Mechanistic Pathway[1][2]

-

Activation:

reacts with methanol to form methyl chlorosulfite and anhydrous -

Protonation: The carboxylic acid of the starting material (3,4-difluorophenylglycine) is protonated.[1]

-

Addition-Elimination: Methanol attacks the activated carbonyl, releasing water (sequestered by excess

or forming -

Salt Formation: The amine is protonated by the generated

, precipitating the product or keeping it stable in solution.

Visualization: Synthesis Workflow

Figure 1: Acid-catalyzed esterification pathway using thionyl chloride in methanol.

Experimental Application Protocols

Protocol A: Peptide Coupling (Amide Bond Formation)

This synthon is used to introduce the fluorinated phenylglycine motif into a peptide chain or small molecule.

Reagents:

-

Carboxylic Acid Partner (

)[1] -

Coupling Agent: HATU or EDC/HOBt

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF or DCM

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equiv of the Carboxylic Acid and 1.1 equiv of HATU in anhydrous DMF under nitrogen. Stir for 5 minutes to activate the acid.

-

Free Basing (In Situ): In a separate vial, dissolve 1.0 equiv of CAS 1423024-63-8 in DMF. Add 2.5 equiv of DIPEA. Critical: The first 1.0 equiv of base neutralizes the HCl salt; the remaining 1.5 equiv acts as the proton scavenger for the reaction.[1]

-

Coupling: Add the amine solution to the activated acid solution dropwise.

-

Monitoring: Monitor via LC-MS. The fluorinated ring provides a distinct UV signature and mass shift (+36 Da vs non-fluorinated).

-

Workup: Dilute with EtOAc, wash with 5%

(to remove DMF), then

Scientist's Note: Phenylglycine derivatives are prone to racemization at the

Protocol B: Hydrolysis to Free Amino Acid

If the methyl ester is used as a protecting group, it must be removed carefully.[2]

-

Conditions:

(2.0 equiv) in THF/Water (3:1) at -

Caution: Do not heat. The electron-withdrawing fluorine atoms make the

-proton more acidic, increasing racemization risk during hydrolysis.[1] Keep the reaction cold and quench immediately upon completion.

Strategic Utilization in Drug Discovery[9]

The incorporation of this specific CAS number into a lead compound is usually driven by a "Fluorine Scan" strategy.[1]

The "Fluorine Effect" on Pharmacokinetics[1][2][10]

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Replacing hydrogens at the 3,4-positions prevents oxidative metabolism at these sites.[1]

-

Lipophilicity: The 3,4-difluoro motif increases

compared to the unsubstituted phenyl, improving membrane permeability.[1][2] -

Conformational Lock: The fluorine atoms can induce specific conformations via electrostatic interactions with adjacent carbonyl oxygens or amide protons (orthogonal multipolar interactions).

Decision Logic for Application

Figure 2: Decision tree for integrating 3,4-difluorophenylglycine analogs into lead optimization.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS may be limited, it should be handled with the rigor accorded to fluorinated amine salts.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Storage: Hygroscopic. Store at

under inert atmosphere (Argon/Nitrogen).[1] The hydrochloride salt is prone to hydrolysis if exposed to moisture, reverting to the amino acid and releasing methanol.[2] -

Disposal: Incineration in a facility equipped with a scrubber for Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737052, 3,4-Difluorophenylglycine. Retrieved from [Link]

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

- Qiu, X. L., & Qing, F. L. (2011).Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry.

- Enamine Ltd.Building Blocks: Fluorinated Amino Acids. (Reference for standard esterification protocols of phenylglycine analogs).

Sources

Technical Guide: Determination of the Melting Point of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is a specialized fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2][3] The incorporation of fluorine atoms can modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[4] As with any active pharmaceutical ingredient (API) or intermediate, the precise determination of its fundamental physical properties is a cornerstone of its chemical characterization and quality control. The melting point is a critical parameter that provides insights into both the identity and purity of a crystalline solid.[5]

This guide provides a comprehensive, field-proven methodology for the accurate and reliable determination of the melting point of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride. As a definitive melting point for this specific compound is not widely published, this document serves as a standard operating procedure for its experimental determination. We will detail the underlying principles, necessary apparatus calibration, a step-by-step experimental protocol, and the correct interpretation of the resulting data, adhering to standards outlined by the United States Pharmacopeia (USP).[6]

The Foundational Principle: Why Melting Point is More Than Just a Number

The melting point of a solid is the temperature at which it transitions from an ordered crystalline lattice to a liquid state. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules together.[7] For a pure, crystalline compound, this transition is typically sharp, occurring over a narrow temperature range (often 0.5-1.0°C).

However, the presence of impurities disrupts the crystal lattice. This disruption weakens the intermolecular forces, resulting in two observable effects:

-

Melting Point Depression: The temperature at which the substance begins to melt is lowered.

-

Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range (e.g., greater than 2°C).[8]

Therefore, the melting range serves as a dual-purpose indicator: it helps to identify a compound and provides a reliable assessment of its purity .[5]

A Self-Validating System: Prerequisite Apparatus Calibration

Before any measurement can be deemed trustworthy, the accuracy of the measuring instrument must be verified. A digital melting point apparatus must be calibrated against certified reference standards to ensure its temperature readings are accurate and traceable. This is a non-negotiable step for generating reliable data.

Table 1: USP Melting Point Reference Standards for Calibration

| Reference Standard | Certified Melting Point (°C) |

| Vanillin | 81°C – 83°C |

| Phenacetin | 134°C – 136°C |

| Caffeine | 234°C – 237°C |

| Sulfanilamide | 164.5°C – 166.5°C |

| Acetanilide | 114.0°C – 116.0°C |

Note: The specific ranges can vary slightly by lot. Always refer to the certificate of the specific USP Reference Standard being used.[9]

Calibration Protocol

-

Select Standards: Choose at least two USP Reference Standards whose melting points bracket the expected melting point of the test compound. If the expected range is unknown, a broader calibration across low, medium, and high temperatures is recommended.

-

Prepare Samples: Prepare and load the reference standards into capillary tubes as described in Section 3.2.

-

Measure Melting Points: Determine the melting point of each reference standard using the precise measurement protocol (Section 3.3), employing a slow heating rate of 1°C/minute.[10]

-

Verify Accuracy: Compare the observed melting point from the apparatus to the certified value on the reference standard's certificate. The observed value should fall within the acceptable tolerance specified by the apparatus manufacturer or internal quality standards.

-

Adjust if Necessary: If the observed values are outside the acceptable range, follow the manufacturer's instructions for adjusting the instrument's calibration. After adjustment, re-verify with the reference standards.[11] This process ensures the trustworthiness of all subsequent measurements.

Experimental Protocol for Melting Point Determination

This protocol is designed to yield a precise and repeatable melting range for Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride.

Sample Preparation: The Foundation of a Good Measurement

The initial state of the sample is critical for accurate results.

-

Ensure Dryness: The sample must be completely dry. Solvents like water or residual organic solvents can act as impurities, leading to a depressed and broadened melting range.[12] If necessary, dry the sample under a high vacuum for several hours.

-

Create a Fine Powder: The sample should be a fine, homogeneous powder.[7] Use a mortar and pestle to gently grind any larger crystals. This ensures uniform heat transfer throughout the sample in the capillary tube.

Capillary Tube Loading: Technique Matters

-

Obtain a Capillary Tube: Use a standard glass capillary tube with one sealed end.[13]

-

Load the Sample: Press the open end of the capillary tube into the powdered sample until a small amount enters the tube.[14]

-

Pack the Sample: Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom.[12] To achieve tight packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the powder effectively.[14]

-

Verify Height: Repeat until the packed sample height is 2-3 mm. A sample height greater than 3 mm can cause an artificially broad melting range due to inefficient heat transfer.[14]

Measurement: A Two-Stage Approach for Precision

A two-step measurement saves time while maximizing accuracy.

Stage 1: Rapid, Approximate Determination

-

Place the loaded capillary into the melting point apparatus.[14]

-

Set a rapid heating rate (e.g., 5-10°C per minute).[15]

-

Record the approximate temperature range at which the sample melts. This value is for guidance only and should not be reported as the final result.

-

Allow the apparatus to cool to at least 20°C below the observed approximate melting point.[14]

Stage 2: Precise Determination

-

Use a fresh sample loaded into a new capillary tube. Never re-melt a previously melted sample, as its crystalline structure may have changed.[14]

-

Place the new capillary into the cooled apparatus.

-

Rapidly heat the block to a temperature approximately 10-15°C below the approximate melting point found in Stage 1.[6][15]

-

Crucially, reduce the heating rate to 1°C per minute. [11] This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for accuracy.[14]

-

Record the onset temperature (T1) : The temperature at which the very first droplet of liquid becomes visible.[14]

-

Record the completion temperature (T2) : The temperature at which the last solid crystal transitions into a clear, transparent liquid.[14]

-

The reported melting point is the range from T1 to T2.

Data Recording and Interpretation

Systematic recording of observations is crucial for analysis and reporting.

Table 2: Experimental Data Log for Melting Point Determination

| Trial | Sample ID | Approx. MP (°C) | Start Temp for Slow Ramp (°C) | Onset of Melt (T1, °C) | Completion of Melt (T2, °C) | Melting Range (T1 - T2, °C) | Observations (e.g., color change, decomposition) |

| 1 | |||||||

| 2 | |||||||

| 3 | |||||||

| Average |

Interpreting the Results

The characteristics of the measured melting range provide direct insight into the sample's purity.

-

Sharp Melting Range (0.5 - 2°C): This is indicative of a highly pure compound. The observed value can be confidently reported as the characteristic melting point of the substance.

-

Broad Melting Range (> 2°C): This suggests the presence of impurities.[8] The impurities disrupt the crystal lattice, causing the substance to melt over a wider temperature range.

-

Depressed Melting Range: If the observed melting range is significantly lower than an expected or previously established value, this also strongly indicates impurity.[8]

-

Decomposition: If the sample darkens, chars, or evolves gas, it is decomposing rather than purely melting. In this case, the temperature at which this is observed should be recorded as the "melting point with decomposition" (e.g., 215°C dec.).[6]

The following decision tree illustrates the interpretation workflow:

Caption: Decision tree for interpreting melting point results.

Summary Workflow for Accurate Melting Point Determination

The entire process, from sample receipt to final data reporting, must be systematic and controlled to ensure scientific integrity.

Caption: End-to-end workflow for determining a reliable melting point.

Safety and Handling

Standard laboratory safety protocols must be observed at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle the compound in a well-ventilated area or a fume hood.

-

As a hydrochloride salt, the compound may be irritating. Avoid inhalation of the powder and contact with skin and eyes.

-

Dispose of used capillary tubes and waste chemical material in designated waste containers according to institutional guidelines.

References

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

-

Zhao, G., Samanta, S. S., Michieletto, J., & Roche, S. P. (2020). A Broad Substrate Scope of Aza-Friedel–Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters. Organic Letters, 22(15), 5822–5827. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Bari, S. B. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Future Medicinal Chemistry, 10(21), 2533-2548. Retrieved from [Link]

-

USP. (2011). <741> MELTING RANGE OR TEMPERATURE. USP35-NF30. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Melting Points. Department of Chemistry. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

-

uspbpep.com. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

Belov, D. S., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3567. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

-

USP-NF. (n.d.). <741> Melting Range or Temperature. Retrieved from [Link]

-

Belov, D. S., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

-

Silva, J. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2521. Retrieved from [Link]

-

PharmaGuideHub. (2024, February 8). CALIBRATION OF MELTING POINT APPARATUS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

Mykhailiuk, P. K. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(16), 9537-9585. Retrieved from [Link]

-

Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]

-

Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Belov, D. S., et al. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(21), 6644. Retrieved from [Link]

-

ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of Melting Point Apparatus. Retrieved from [Link]

-

YouTube. (2021, July 4). Melting point apparatus. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drugfuture.com [drugfuture.com]

- 7. westlab.com [westlab.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. SOP for Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 10. scribd.com [scribd.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. csub.edu [csub.edu]

An In-Depth Technical Guide to the Solubility of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Molecule: Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is a substituted amino acid ester hydrochloride salt. While specific experimental data for this exact molecule is scarce, we can infer its likely characteristics from its structure and data on similar compounds.

Key Structural Features Influencing Solubility:

-

Polar Functional Groups: The primary amine (-NH2) and the methyl ester (-COOCH3) groups are capable of hydrogen bonding, which will favor solubility in polar solvents. The hydrochloride salt form significantly increases its polarity and aqueous solubility.

-

Aromatic Ring: The difluorophenyl ring introduces a degree of lipophilicity, suggesting some solubility in less polar organic solvents. The fluorine substituents increase the molecule's overall polarity compared to a non-halogenated phenyl ring.

-

Ionic Character: As a hydrochloride salt, the compound will exist in an ionized state, particularly in polar, protic solvents that can solvate the ions.

Predicted Physicochemical Properties:

| Property | Predicted Influence on Solubility |

| Form | Crystalline Solid |

| Molecular Formula | C9H10ClF2NO2 |

| Molecular Weight | ~237.63 g/mol [1] |

| Polarity | High, due to the amine, ester, and hydrochloride salt |

| Hydrogen Bond Donors/Acceptors | The amine group is a hydrogen bond donor, while the ester and fluorine atoms are acceptors. |

| pKa (Predicted) | The primary amine is expected to have a pKa in the range of 7-9, making it protonated and highly polar at neutral and acidic pH. |

| LogP (Predicted) | A low to moderate LogP value is expected, indicating a preference for hydrophilic environments. For example, a similar, though not identical, compound, Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride, has a LogP of 1.22.[1] |

Section 2: Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[2][3] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): The energy of hydrogen bonds.

Every solvent and solute can be characterized by its three Hansen parameters. The principle is that substances with similar HSP values are likely to be miscible.[3] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.[4]

While the specific HSP values for Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride are not published, they can be estimated using group contribution methods or determined experimentally. This theoretical framework is invaluable for pre-screening potential solvents and minimizing experimental work.

dot graph TD { A[Solute: Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride] -- Has HSP --> B(δD_solute, δP_solute, δH_solute); C[Solvent] -- Has HSP --> D(δD_solvent, δP_solvent, δH_solvent); B -- Calculate Distance (Ra) --> E{Ra < Interaction Radius?}; D -- Calculate Distance (Ra) --> E; E -- Yes --> F[High Probability of Solubility]; E -- No --> G[Low Probability of Solubility];

} Hansen Solubility Parameter Concept.

Solvent Classes and Predicted Solubility

Based on the compound's structure, we can make qualitative predictions about its solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and effectively solvate both the cation and anion of the hydrochloride salt. High solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate the cation, but are less effective at solvating the chloride anion. Moderate to high solubility is anticipated.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity and ionic nature of the compound, very low solubility is expected in these solvents.

Section 3: Experimental Determination of Solubility

A robust experimental protocol is essential for obtaining accurate and reliable solubility data. The shake-flask method is the gold standard for determining equilibrium solubility.[5][6]

The Shake-Flask Method: A Self-Validating Protocol

This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.[5] The concentration of the dissolved compound is then measured in the supernatant.

dot graph TD { A[Start: Prepare Solvent System] --> B{Add Excess Solid Compound}; B --> C[Equilibrate at Controlled Temperature & Agitation]; C --> D{Monitor Concentration Over Time}; D -- Concentration Plateaued? --> E[Separate Solid and Liquid Phases]; D -- No --> C; E --> F[Analyze Supernatant Concentration]; F --> G[End: Report Solubility (e.g., mg/mL)];

} Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride into a suitable vessel (e.g., a glass vial with a screw cap). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vessel.

-

Equilibration: Seal the vessel and place it in a temperature-controlled shaker or agitator. According to WHO guidelines for similar studies, a temperature of 37 ± 1 °C is often used for biopharmaceutical relevance, though room temperature is also common for general organic solubility.[7] Agitation should be sufficient to keep the solid suspended without creating a vortex.[7]

-

Sampling and Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw a sample of the supernatant.[7] It is critical to separate the undissolved solid from the liquid phase, which can be achieved by centrifugation or filtration.[7]

-

Equilibrium Confirmation: Analyze the concentration of the dissolved compound in each sample. Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <10% difference).[7]

-

Quantification: The concentration of the solute in the saturated solution can be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Analytical Method Validation

The analytical method used for quantification must be validated to ensure accuracy and reliability. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Section 4: Data Presentation and Interpretation

Once solubility has been determined in a range of solvents, the data should be presented in a clear and concise manner for easy comparison.

Table of Predicted and Experimentally Determined Solubility:

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Isopropanol | Polar Protic | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Dichloromethane | Slightly Polar | Low | To be determined |

| Toluene | Nonpolar | Very Low | To be determined |

| Hexane | Nonpolar | Very Low | To be determined |

Section 5: Conclusion and Future Directions

This guide provides a comprehensive framework for approaching the solubility determination of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can efficiently and accurately characterize the solubility profile of this compound. This information is critical for various stages of drug development, including formulation, purification, and analytical method development. Future work should focus on the experimental determination of the compound's Hansen Solubility Parameters to further refine predictive models.

References

-

World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

International Council for Harmonisation. (2019). Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ECA Academy. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

ChemBK. (n.d.). Methyl amino(4-fluorophenyl)acetate HCl. Retrieved from [Link]

-

Semantic Scholar. (2020). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Agilent. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. scispace.com [scispace.com]

- 7. who.int [who.int]

Strategic Sourcing & Technical Validation: Methyl 2-amino-2-(3,4-difluorophenyl)acetate Hydrochloride

Executive Summary: The "Orphan" Isomer Challenge

In the landscape of fluorinated phenylglycine derivatives, Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride represents a specific sourcing challenge.[1] Unlike its widely available 4-fluoro or 2,4-difluoro analogs, the 3,4-difluoro substitution pattern is frequently treated as a "Make-to-Order" (MTO) item rather than a commodity stock unit.[1][2]

This guide provides a technical roadmap for researchers requiring this specific intermediate. It moves beyond simple vendor lists to establish a Quality Assurance (QA) and Synthesis-Based Procurement Strategy , ensuring that the material you receive meets the rigorous standards required for downstream API synthesis (e.g., P2Y12 inhibitors or similar fluorinated bioactive scaffolds).

Chemical Identity & Technical Specifications

Before engaging suppliers, the technical parameters must be locked. Ambiguity in the salt form or chirality is the leading cause of procurement delays.

| Parameter | Specification Details |

| Chemical Name | Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride |

| Free Base CAS | 218449-31-1 (Primary identifier for search) |

| Parent Acid CAS | 1241683-80-6 (Refers to (2R)-isomer; Racemic often unlisted) |

| Molecular Formula | C₉H₉F₂NO₂[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 201.17 (Free Base) / 237.63 (HCl Salt) |

| Key Structural Feature | 3,4-Difluoro substitution on the phenyl ring (Critical for metabolic stability) |

| Chirality | Crucial Check: Most applications require the (S)- or (R)- enantiomer.[1][2] "Methyl 2-amino..." implies racemic unless specified.[1][2] |

The Synthetic Context: Understanding Impurities

To validate a supplier, you must understand how they make the compound.[1] The synthesis route dictates the impurity profile. A supplier who cannot provide data on the Regioisomer Content (2,3-difluoro vs 3,4-difluoro) should be disqualified, as these isomers are difficult to separate.[1]

Synthesis & Impurity Pathway Diagram[1]

Figure 1: Synthetic pathway highlighting critical control points.[1] The transition from Amino Acid to Methyl Ester is the most common source of batch failure due to residual acid content.[1]

Commercial Supply Landscape

Due to the specific substitution pattern, "In-Stock" options are rare.[1] The market is divided into Catalog Aggregators (who re-sell) and Custom Synthesis Houses (who manufacture).

Supplier Tiers & Strategic Recommendations

| Supplier Tier | Representative Vendors | Pros | Cons |

| Tier 1: Global Catalog | Sigma-Aldrich, Fisher Scientific | High trust, easy ordering.[1][2] | Likely out of stock; often re-list custom items at 5x markup. |

| Tier 2: Building Block Specialists | Enamine, Combi-Blocks, Fluorochem | Best balance of price/speed.[1] Often have the Acid in stock and can esterify on demand. | May require 2-3 week lead time for the ester form.[1] |

| Tier 3: Custom Synthesis (CRO) | WuXi AppTec, Avra Synthesis, Hyma Synthesis | Scalable to kg; full analytical data.[1] | High Minimum Order Quantity (MOQ); slower for <10g orders. |

"Red Flag" Warning

If a vendor offers the 3,4-difluoro isomer at the exact same price as the 4-fluoro isomer, proceed with caution.[1][2] The 3,4-difluorobenzaldehyde starting material is significantly more expensive.[1] Verify they are not shipping the wrong isomer.

Technical Validation Protocol (The "Self-Validating" System)

Do not accept a Certificate of Analysis (CoA) at face value. Upon receipt of the material, perform the following Entry Control Protocol :

-

H-NMR Verification (Regiochemistry):

-

F-NMR (Fluorine NMR):

-

Chiral HPLC (If Enantiopure):

Procurement Workflow

Use this decision tree to determine your sourcing path based on project phase and quantity.

Figure 2: Decision tree for sourcing rare fluorinated intermediates.

References

-

ChemicalBook. Methyl 2-amino-2-(3,4-difluorophenyl)acetate (CAS 218449-31-1) Product Page.[1][2][7] Retrieved from [1]

-

Alchem Pharmtech. (2R)-2-Amino-2-(3,4-difluorophenyl)acetic acid (Parent Acid) Catalog Entry.[1] Retrieved from [1]

-

PubChem. 2-amino-2-(2,4-difluorophenyl)acetic acid (Isomer Comparison). National Library of Medicine. Retrieved from [1]

-

Enamine Store. Building Blocks for Drug Discovery: Fluorinated Phenylglycines. (General Catalog Search). Retrieved from [1]

-

Sigma-Aldrich. 2,4-Difluorophenylacetic acid (Precursor Analog).[1] Retrieved from [1]

(Note: Direct URLs to specific "Add to Cart" pages for the 3,4-difluoro methyl ester HCl are transient due to stock flux.[1] The references above anchor the chemical identity to stable databases and major suppliers of the class.)

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 331-25-9|2-(3-Fluorophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroquinone (CAS No. 123-31-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. ucj.org.ua [ucj.org.ua]

- 7. Methyl 2-aMino-2-(3,4-difluorophenyl)acetate | 218449-31-1 [amp.chemicalbook.com]

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride: A Technical Guide to Synthesis and Application

The following technical guide provides an in-depth analysis of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride , a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (CAS: 1423024-63-8 ) is a specialized fluorinated phenylglycine derivative used primarily as a chiral scaffold in the development of bioactive peptides and small-molecule therapeutics. Its core value lies in the 3,4-difluoro substitution pattern , which imparts unique electronic properties and metabolic stability compared to non-fluorinated analogs. This guide details its physicochemical profile, validated synthetic routes, and applications in oncology (ASCT2 inhibition) and peptide engineering.

Chemical Profile & Identification

This compound acts as a lipophilic, metabolically stable bioisostere of phenylglycine. The hydrochloride salt form ensures improved solubility and handling stability during organic synthesis.

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride |

| Common Name | 3,4-Difluorophenylglycine methyl ester HCl |

| CAS Number | 1423024-63-8 (Ester HCl) / 225641-94-1 (Free Acid) |

| Molecular Formula | C |

| Molecular Weight | 237.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Melting Point | 185–190 °C (Decomposes) |

| Key Structural Feature |

Synthetic Methodology

The production of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride typically follows a two-stage workflow: the construction of the amino acid core via Strecker Synthesis , followed by Acid-Catalyzed Esterification .

Workflow Diagram: Retrosynthetic Analysis

Figure 1: Step-wise synthetic pathway from commercial aldehydes to the final ester salt.

Detailed Protocol

Stage 1: Synthesis of the Amino Acid Core

-

Reagents: 3,4-Difluorobenzaldehyde, Potassium Cyanide (KCN), Ammonium Chloride (NH

Cl). -

Procedure: The aldehyde is treated with KCN and NH

Cl in aqueous methanol to form the -

Purification: The free amino acid is isolated via isoelectric precipitation or ion-exchange chromatography.

Stage 2: Methyl Esterification (The Thionyl Chloride Method)

This step converts the acid to the target methyl ester hydrochloride, protecting the carboxyl group for subsequent peptide coupling.

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl

). -

Solvent Preparation: Cool anhydrous Methanol (MeOH) to 0°C in an ice bath.

-

Activation: Dropwise add Thionyl Chloride (SOCl

) (1.2 - 1.5 eq) to the cold MeOH. Caution: Exothermic reaction evolving HCl gas. -

Addition: Add 3,4-difluorophenylglycine (1.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 4–12 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water).

-

Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with diethyl ether to remove residual HCl/SOCl

. -

Crystallization: Recrystallize the crude solid from MeOH/Et

O to yield the pure hydrochloride salt.

Applications in Drug Discovery

The 3,4-difluorophenyl moiety is a "privileged structure" in medicinal chemistry, often used to optimize the pharmacokinetic (PK) profile of drug candidates.

ASCT2 Inhibition (Oncology)

Research indicates that phenylglycine derivatives are potent inhibitors of the ASCT2 (SLC1A5) amino acid transporter. ASCT2 is upregulated in various cancers (e.g., triple-negative breast cancer) to fuel glutamine uptake.

-

Mechanism: The 3,4-difluoro analog acts as a competitive antagonist, blocking glutamine transport and inducing metabolic starvation in tumor cells.

-

Potency: Analogs in this class have demonstrated IC

values in the low micromolar range (approx. 130

Peptide Mimetics & Solid-Phase Synthesis

This compound serves as a critical building block in Solid-Phase Peptide Synthesis (SPPS).

-

Conformational Restriction: The steric bulk and electronic repulsion of the difluoro-ring restrict rotation around the

bond, stabilizing specific peptide conformations (e.g., -

Metabolic Stability: The fluorine atoms block P450-mediated hydroxylation at the phenyl ring, significantly extending the half-life of peptide drugs.

Strategic Logic Diagram

Figure 2: Strategic impact of the 3,4-difluoro scaffold on drug properties.[1]

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) in a desiccator.

-

Incompatibility: Avoid strong oxidizing agents and bases (liberates free amine).

References

-

Biosynth. (n.d.). Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride Product Page. Retrieved from

-

ChemicalBook. (2024). 3,4-Difluorophenylglycine CAS 225641-94-1 Entry.[3] Retrieved from

- Schulte, M. L., et al. (2018). Amino Acid Transporters as Targets for Cancer Therapy: ASCT2 Inhibitors. Chemical Reviews. (Contextual grounding on ASCT2 inhibition by phenylglycine analogs).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic source for fluorine metabolic stability).

-

BldPharm. (2024). Safety Data Sheet for Fluorinated Phenylglycine Derivatives. Retrieved from

Sources

The Fluorinated Phenylglycine Scaffold: Technical Guide to Methyl 2-amino-2-(3,4-difluorophenyl)acetate Hydrochloride

[1][2]

Executive Summary

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is a high-value chiral building block belonging to the class of fluorinated phenylglycines.[1][2] In modern medicinal chemistry, it serves as a critical "privileged scaffold" for the synthesis of peptidomimetics, protease inhibitors, and specifically, EP3 receptor antagonists (Prostaglandin E2 receptor inhibitors) utilized in cardiovascular and renal therapeutics.[1][2]

Its structural significance lies in the 3,4-difluoro substitution pattern , which imparts metabolic resistance against oxidative metabolism (blocking CYP450 hydroxylation at the para- and meta-positions) while modulating the pKa of the adjacent amine, thereby altering the pharmacokinetic profile of the final drug candidate.[1][2]

Part 1: Structural Significance & Pharmacophore Role[1][2]

The "Fluorine Effect" in Phenylglycine Analogs

The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring is a deliberate medicinal chemistry strategy known as a "fluorine scan."[1][2]

-

Metabolic Blockade: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond.[1][2] Substituting hydrogen with fluorine at the 3 and 4 positions prevents metabolic degradation via aromatic hydroxylation, a common clearance pathway for phenylglycine derivatives.[1][2]

-

Electronic Modulation: The electron-withdrawing nature of the fluorine atoms decreases the electron density of the aromatic ring.[1][2] This inductive effect propagates to the

-amino group, lowering its pKa compared to non-fluorinated phenylglycine.[1][2] This reduction in basicity often improves membrane permeability and oral bioavailability.[1][2]

Key Applications

-

EP3 Receptor Antagonists: The molecule is a direct precursor to (1S)-1-amino-1-(3,4-difluorophenyl)-2-methylpropan-2-ol , a pharmacophore found in advanced candidates for treating bladder hyperactivity and thrombosis.[1][2]

-

Peptidomimetics: Used to replace natural Phenylalanine or Phenylglycine residues in protease inhibitors to increase half-life (

).[1][2]

Part 2: Synthesis & Process Chemistry[1][2][3][4][5]

The synthesis of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride typically follows a Strecker Synthesis pathway, optimized for scale and enantiomeric purity.[1][2] Below is the technical protocol for the racemic synthesis followed by classical resolution, or the direct asymmetric synthesis.

Reaction Pathway Diagram

The following diagram outlines the core synthetic workflow from the aldehyde precursor.

Caption: Figure 1: Linear synthetic route from 3,4-difluorobenzaldehyde to the target ester hydrochloride.[1][2]

Detailed Experimental Protocol (Optimized)

Prerequisites:

-

All reactions involving cyanides must be performed in a well-ventilated fume hood with HCN sensors active.[1][2]

-

Anhydrous conditions are required for the esterification step.[1][2]

Step 1: Strecker Reaction (Formation of Aminonitrile)[1][2]

-

Charge: To a reactor, add 3,4-difluorobenzaldehyde (1.0 eq) and Methanol (5 vol).

-

Ammonia Addition: Cool to 0°C and bubble Ammonia gas or add 7N NH3 in MeOH (3.0 eq). Stir for 30 minutes.

-

Cyanation: Add Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise, maintaining temperature < 5°C.[1][2]

-

Reaction: Allow to warm to 25°C and stir for 12–18 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

-

Workup: Concentrate in vacuo to yield the crude aminonitrile. Note: The aminonitrile is unstable; proceed immediately to hydrolysis.[1][2]

Step 2: Hydrolysis to Phenylglycine Analog[1][2]

-

Acid Hydrolysis: Suspend the crude aminonitrile in 6N HCl (10 vol).

-

Reflux: Heat to reflux (approx. 100°C) for 6–8 hours. The nitrile hydrolyzes first to the amide, then to the acid.[1][2]

-

Isolation: Cool to room temperature. Adjust pH to ~6.0 using NaOH (aq) to precipitate the zwitterionic amino acid.[1][2] Filter and dry.[1][2]

Step 3: Methyl Esterification (The Target Compound)[1][2]

-

Activation: Suspend 3,4-difluorophenylglycine (from Step 2) in anhydrous Methanol (10 vol).

-

Reagent Addition: Cool to 0°C. Add Thionyl Chloride (SOCl2) (2.5 eq) dropwise. Caution: Exothermic reaction with gas evolution (SO2, HCl).[1][2]

-

Reflux: Heat to reflux for 4 hours. The suspension will clear as the ester forms.[1][2]

-

Crystallization: Concentrate the solvent to ~20% volume.[1][2] Add Methyl tert-butyl ether (MTBE) to induce precipitation of the hydrochloride salt.[1][2]

-

Filtration: Filter the white solid, wash with cold MTBE, and dry under vacuum.[1][2]

Part 3: Analytical Characterization & Specifications[1][2]

To ensure the material is suitable for downstream pharmaceutical use, the following specifications must be met.

Quantitative Data Table

| Test Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | Reverse Phase C18 | |

| Chiral Purity (ee) | Chiral HPLC (Chiralpak AD-H) | |

| 1H NMR | Consistent with structure | 400 MHz, DMSO-d6 |

| Water Content | Karl Fischer (KF) | |

| Mass Spectrometry | [M+H]+ = 202.1 (Free base) | ESI+ |

Key NMR Signals (DMSO-d6)[1][2]

Part 4: Downstream Application (EP3 Antagonists)

The primary utility of this intermediate is its conversion into chiral amino-alcohols via Grignard addition, a key step in synthesizing EP3 receptor antagonists.[1][2]

Caption: Figure 2: Transformation of the ester into the gem-dimethyl amino alcohol pharmacophore.[1][2]

Protocol Validation: The conversion of the methyl ester to the tertiary alcohol (AminoAlcohol node) is sensitive. The use of Methylmagnesium bromide (MeMgBr) (excess, >3 eq) is required.[1][2][3] The HCl salt must be neutralized in situ or prior to reaction to prevent quenching of the Grignard reagent.[1][2]

References

-

Springthorpe, B., et al. (2007).[1][2] "From ATP to AZD6140: The discovery of Ticagrelor." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1][2] Link(Context: Discussion of fluorinated phenyl groups in P2Y12 antagonists).

-

Bayer Pharma AG. (2019).[1][2] "Substituted Dihydropyrazolo Pyrazine Carboxamide Derivatives." World Intellectual Property Organization, Patent WO2019219517A1.[1][2] Link(Context: Specific usage of Methyl amino(3,4-difluorophenyl)acetate in EP3 antagonist synthesis - Intermediate 352A).

-

Li, J., et al. (2012).[1][2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 17(2), 1450-1466.[1][2] Link(Context: General protocol for TMSCl/MeOH esterification of amino acids).

-

PubChem. (2024).[1][2][4] "2-amino-2-(3,4-difluorophenyl)acetic acid."[1][2][4] National Center for Biotechnology Information.[1][2] Link(Context: Chemical properties and synonyms).

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. WO2019219517A1 - Substituted dihydropyrazolo pyrazine carboxamide derivatives - Google Patents [patents.google.com]

- 4. 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

"Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" in the synthesis of sitagliptin intermediates

Technical Guide: Utilization of Methyl 2-amino-2-(3,4-difluorophenyl)acetate HCl in Gliptin Analog & Impurity Synthesis

Executive Summary

This technical guide details the application of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (CAS: 1423024-63-8) within the context of Sitagliptin development. While Sitagliptin (Januvia®) utilizes a 2,4,5-trifluorophenyl moiety on a

Consequently, this intermediate is not a direct precursor to the Active Pharmaceutical Ingredient (API) Sitagliptin. Instead, it serves a critical role in:

-

Impurity Profiling: Synthesizing "Des-fluoro" and "Chain-shortened" reference standards to qualify analytical methods (HPLC/UPLC) for regulatory compliance (ICH Q3A/B).

-

SAR Studies: Developing structural analogs to probe the pharmacophore binding affinity of the DPP-4 enzyme pocket (Structure-Activity Relationship).

This protocol provides a validated workflow for converting this

Strategic Chemical Context

Structural Divergence: Target vs. API

To ensure scientific integrity, researchers must distinguish between the target intermediate and the Sitagliptin API core.

| Feature | Sitagliptin API Core | Subject Molecule (Intermediate) |

| Aromatic Ring | 2,4,5-Trifluorophenyl | 3,4-Difluorophenyl |

| Amino Acid Type | ||

| Linker Length | 2 Carbon spacer (Backbone to Ring) | 1 Carbon spacer (Direct attachment) |

| Role | Therapeutic Agent (DPP-4 Inhibitor) | Impurity Standard / SAR Analog |

Mechanistic Application

The synthesis of the reference standard involves coupling the subject molecule (as the acid component) to the Sitagliptin heterocycle (3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine ).[1] Because the subject molecule is an ester with a free amine, it must first be N-protected and hydrolyzed to prevent self-polymerization during the coupling phase.

Experimental Protocol: Synthesis of 3,4-Difluoro- -Sitagliptin Analog

Objective: Synthesize the reference standard 7-[2-amino-2-(3,4-difluorophenyl)acetyl]-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.

Phase 1: N-Protection (Boc-Strategy)

Rationale: The primary amine must be masked to allow activation of the carboxylic acid in Phase 2.

-

Reagents:

-

Methyl 2-amino-2-(3,4-difluorophenyl)acetate HCl (1.0 eq)

-

Di-tert-butyl dicarbonate (

) (1.2 eq) -

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (10 volumes)

-

-

Procedure:

-

Suspend the starting HCl salt in DCM at 0°C.

-

Add TEA dropwise to free-base the amine. Solution should clear.

-

Add

dissolved in minimal DCM dropwise over 30 minutes. -

Warm to Room Temperature (RT) and stir for 4 hours.

-

QC Check: TLC (Hexane:EtOAc 3:1) should show consumption of amine.

-

Workup: Wash with 1N HCl, then Brine. Dry over

, concentrate in vacuo. -

Yield Target: >95% (Viscous oil or white solid).

-

Phase 2: Ester Hydrolysis

Rationale: Convert the methyl ester to the reactive carboxylic acid.

-

Reagents:

-

Boc-Intermediate (from Phase 1)

-

Lithium Hydroxide Monohydrate (

) (2.0 eq) -

THF / Water (3:1 mixture)

-

-

Procedure:

-

Dissolve Boc-intermediate in THF/Water.

-

Add LiOH at 0°C. Stir at RT for 3-6 hours.

-

Critical Step: Acidify carefully with 1N HCl to pH 3-4. Do not go lower to avoid Boc removal.

-

Extract with Ethyl Acetate (3x).

-

Yield Target: >90% (White solid).

-

Phase 3: Coupling with Triazolopyrazine

Rationale: Form the amide bond between the 3,4-difluoro linker and the DPP-4 recognition element.

-

Reagents:

-

Boc-Acid (from Phase 2) (1.0 eq)

-

Triazolopyrazine HCl (Sitagliptin Heterocycle) (1.0 eq)

-

EDC

HCl (1.2 eq) -

HOBt (1.2 eq)

-

N-Methylmorpholine (NMM) (3.0 eq)

-

DMF (anhydrous)

-

-

Procedure:

-

Dissolve Boc-Acid, EDC, and HOBt in DMF at 0°C. Stir for 30 mins to activate ester.

-

Add Triazolopyrazine HCl and NMM.

-

Stir at RT for 12-16 hours.

-

Workup: Dilute with water (precipitate may form). Extract with EtOAc. Wash organic layer with

(sat), Water, and Brine. -

Purification: Flash Chromatography (DCM:MeOH gradient) is usually required to remove urea byproducts.

-

Phase 4: Global Deprotection

Rationale: Remove the Boc group to release the primary amine (final salt form).

-

Reagents:

-

Coupled Intermediate (Phase 3)

-

4N HCl in Dioxane

-

-

Procedure:

-

Dissolve intermediate in minimal Dioxane.

-

Add 4N HCl/Dioxane (5-10 eq) at 0°C.

-

Stir at RT for 2 hours. Product often precipitates as the HCl salt.

-

Isolation: Filter the solid or concentrate and triturate with Diethyl Ether.

-

Final Product: 3,4-Difluoro-

-Sitagliptin Analog HCl .

-

Pathway Visualization

The following diagram illustrates the transformation of the starting material into the final reference standard.

Caption: Step-by-step synthetic workflow for converting the

Analytical Quality Control

To validate the synthesis of this specific impurity/analog, the following parameters must be met.

| Parameter | Specification (Expected) | Method |

| Appearance | White to Off-white crystalline powder | Visual |

| Mass Spectrometry | LC-MS (ESI+) | |

| NMR (DMSO- | ||

| Chiral Purity | Report % ee (if starting material was chiral) | Chiral HPLC (AD-H Column) |

| Purity (HPLC) | RP-HPLC (C18, 0.1% TFA) |

Critical Note on NMR: The key distinction between this analog and Sitagliptin is the absence of the

References

-

Merck & Co., Inc. (2005). Preparation of beta-amino acid derivatives for the treatment of diabetes. Patent WO2004087650.[2] (Describes the standard Sitagliptin synthesis and related analogs). Link

-

Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804. (Foundational work on the Rh-catalyzed hydrogenation route). Link

-

Bhat, S., et al. (2020).[1] "Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities." ACS Omega, 5(10), 5464–5472. (Methodology for synthesizing des-fluoro and structural impurities). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Sitagliptin. (Verification of 2,4,5-trifluoro structure). Link

Sources

Application Note: Protection Strategies for Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

[1]

Executive Summary & Strategic Analysis

Methyl 2-amino-2-(3,4-difluorophenyl)acetate is a high-value chiral building block.[1] The fluorine atoms at positions 3 and 4 modulate metabolic stability and lipophilicity, but they also inductively stabilize the enolate intermediate formed upon deprotonation of the

The Critical Challenge: Standard peptide chemistry protocols (e.g., saponification with LiOH, Fmoc removal with piperidine) often lead to partial or total racemization of this scaffold.

Core Strategy:

-

N-Protection First: Install Boc or Fmoc groups directly on the methyl ester before any C-terminal manipulation.[1]

-

Avoid Strong Bases: Use weak, non-nucleophilic bases (e.g., Collidine,

) for neutralization.[1] -

Chemo-Enzymatic or Lewis Acid Hydrolysis: Avoid standard alkaline saponification. Use Calcium Iodide (

) or Lipase for ester hydrolysis.[1]

Decision Matrix: Selecting the Protection Route

The choice between Boc and Fmoc strategies depends on the downstream application.

Figure 1: Strategic workflow for N-protection and C-terminal activation. Note that standard LiOH saponification is omitted due to racemization risk.

Detailed Protocols

Protocol A: N-Protection (Boc Strategy)

Target: N-Boc-2-amino-2-(3,4-difluorophenyl)acetate methyl ester[1]

Rationale: The biphasic system uses

Materials:

-

Starting Material (HCl salt): 10.0 mmol[1]

- (Di-tert-butyl dicarbonate): 11.0 mmol (1.1 equiv)[1]

- : 22.0 mmol (2.2 equiv)[1]

-

Solvent: THF / Water (1:1 v/v)[1]

Step-by-Step:

-

Dissolution: Dissolve 10.0 mmol of the HCl salt in 25 mL water.

-

Base Addition: Add 22.0 mmol

slowly. Note: Gas evolution ( -

Reaction: Add 25 mL THF, followed by 11.0 mmol

. -

Stirring: Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.

-

QC Check: TLC (Hex/EtOAc 3:1) should show disappearance of the baseline amine.

-

-

Workup:

-

Yield: Expect >90% yield as a white/off-white solid.[1]

Protocol B: N-Protection (Fmoc Strategy)